molecular formula C7H9ClN2O B13455899 2-Chloro-5-methoxy-4,6-dimethylpyrimidine

2-Chloro-5-methoxy-4,6-dimethylpyrimidine

Cat. No.: B13455899
M. Wt: 172.61 g/mol
InChI Key: CNSYOPHFSJYIJO-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2O. It is a derivative of pyrimidine, characterized by the presence of chlorine, methoxy, and dimethyl groups at specific positions on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-methoxy-4,6-dimethylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methanol under specific conditions. The reaction typically requires a catalyst and is conducted under reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as salifying reaction, cyanamide reaction, and condensation reaction. These steps are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reaction with aniline derivatives can yield 2-anilinopyrimidines .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-5-methoxy-4,6-dimethylpyrimidine

InChI

InChI=1S/C7H9ClN2O/c1-4-6(11-3)5(2)10-7(8)9-4/h1-3H3

InChI Key

CNSYOPHFSJYIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)OC

Origin of Product

United States

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